molecular formula C19H18Cl2N2O2 B304707 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole

3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole

Cat. No. B304707
M. Wt: 377.3 g/mol
InChI Key: BFAQHBXDAPGATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole, also known as DCP-LA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCP-LA belongs to the pyrazole class of compounds and is a potent antioxidant and free radical scavenger.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act through multiple pathways. 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole has been shown to activate the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also modulates the activity of various enzymes and signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. It can scavenge free radicals and protect cells from oxidative damage. It also modulates the activity of various enzymes involved in inflammation and cell survival. 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. It also has cardioprotective effects and can improve vascular function.

Advantages and Limitations for Lab Experiments

3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It has a well-defined chemical structure and can be accurately quantified. However, 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole research. One area of focus is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole, particularly in the treatment of neurodegenerative diseases and cancer. Further studies are also needed to fully understand the mechanism of action of 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to scavenge free radicals and act as an antioxidant makes it a promising candidate for the treatment of oxidative stress-related diseases. 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole has also been shown to have anti-inflammatory and neuroprotective effects. While it has some limitations for lab experiments, there are several future directions for 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole research, including the development of new formulations and delivery methods and the identification of new therapeutic applications.

Synthesis Methods

3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenyl hydrazine with 4-methoxyphenyl acetyl chloride to form the intermediate compound, which is then further reacted with 4-methoxyphenyl boronic acid to yield 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Its ability to scavenge free radicals and act as an antioxidant makes it a promising candidate for the treatment of oxidative stress-related diseases. 3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole has also been shown to have anti-inflammatory and neuroprotective effects.

properties

Product Name

3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

InChI

InChI=1S/C19H18Cl2N2O2/c1-3-19(24)23-18(12-4-7-14(25-2)8-5-12)11-17(22-23)13-6-9-15(20)16(21)10-13/h4-10,18H,3,11H2,1-2H3

InChI Key

BFAQHBXDAPGATM-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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